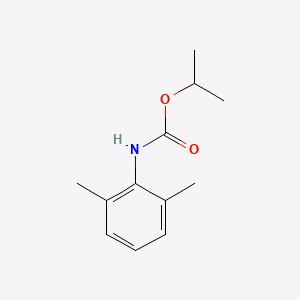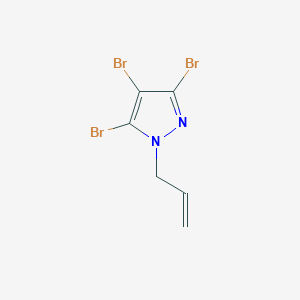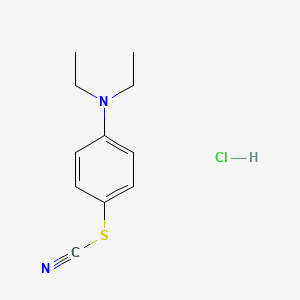
1-(3-Bromophenyl)-3-cyclopentylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)-3-cyclopentylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromophenyl group attached to a cyclopentylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-cyclopentylurea typically involves the reaction of 3-bromophenyl isocyanate with cyclopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Bromophenyl isocyanate+Cyclopentylamine→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, industrial production may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromophenyl)-3-cyclopentylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents and mild heating.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted urea derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
1-(3-Bromophenyl)-3-cyclopentylurea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is studied for its effects on biological systems, including its potential as an inhibitor of specific enzymes or as a modulator of cellular pathways.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(3-Bromophenyl)-3-cyclopentylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in binding interactions with the target, while the urea moiety can form hydrogen bonds or other interactions that stabilize the compound-target complex. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Bromophenyl)-3-cyclohexylurea: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
1-(3-Bromophenyl)-3-phenylurea: Contains a phenyl group instead of a cyclopentyl group.
1-(4-Bromophenyl)-3-cyclopentylurea: Similar structure but with the bromine atom in the para position.
Uniqueness
1-(3-Bromophenyl)-3-cyclopentylurea is unique due to the specific combination of the bromophenyl and cyclopentyl groups, which can confer distinct chemical and biological properties. The presence of the bromine atom in the meta position can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H15BrN2O |
|---|---|
Poids moléculaire |
283.16 g/mol |
Nom IUPAC |
1-(3-bromophenyl)-3-cyclopentylurea |
InChI |
InChI=1S/C12H15BrN2O/c13-9-4-3-7-11(8-9)15-12(16)14-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H2,14,15,16) |
Clé InChI |
JCNDDUBVPDIWNN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NC(=O)NC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11953020.png)
![4-(3-Bromobenzo[b]thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11953022.png)


![Butyramide, N-[2,2,2-trichloro-1-(2,4-dimethylphenylamino)ethyl]-](/img/structure/B11953039.png)


![(1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11953055.png)

![N'-[(4-Methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11953072.png)



